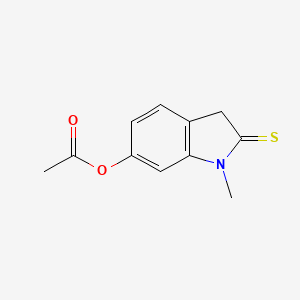

6-Acetoxy-1-methyl-2-indolinethione

Description

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

(1-methyl-2-sulfanylidene-3H-indol-6-yl) acetate |

InChI |

InChI=1S/C11H11NO2S/c1-7(13)14-9-4-3-8-5-11(15)12(2)10(8)6-9/h3-4,6H,5H2,1-2H3 |

InChI Key |

BISMUWKDNLFIGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(CC(=S)N2C)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Acetoxy-1-methyl-2-indolinethione with four structurally related indole derivatives, focusing on substituent positions, functional groups, and properties inferred from the evidence.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Substituent Position Effects: 6-Substitution: The 6-OAc group in the target compound contrasts with 6-OMe in analogs (e.g., [2], [3], [4]). 2-Position Functional Groups: The thione (C=S) in this compound differs from carboxylic acids (COOH) or nitriles (CN). Thiones are known for nucleophilic reactivity, which may enable disulfide bond formation or metal chelation, unlike the acidic or electron-withdrawing nature of COOH/CN .

Synthetic Accessibility :

- The synthesis of azide-functionalized indoles (e.g., 6-(2-Azidoethoxy)-1H-indole) involves halogen displacement reactions (e.g., Scheme 3 in [1]). Similar strategies could apply to 6-Acetoxy derivatives by substituting hydroxyl groups with acetylating agents.

Thermal and Crystallographic Properties :

- 7-Methoxy-1H-indole-3-carboxylic acid exhibits a high melting point (199–201°C) due to hydrogen bonding via COOH . In contrast, the thione and OAc groups in the target compound may reduce intermolecular interactions, lowering its melting point.

- Crystallographic data for 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile reveals a dihedral angle of 64.48° between indole and phenyl rings, suggesting steric hindrance from the 1-phenyl group . The 1-methyl substituent in the target compound would likely reduce such steric effects.

Biological and Industrial Relevance :

- Methoxy and carboxylic acid derivatives (e.g., [2], [3]) are frequently explored as antimicrobial agents or enzyme inhibitors. The thione group in the target compound may confer unique bioactivity, such as protease inhibition or antioxidant effects.

- Ethyl esters (e.g., Ethyl 5-methoxyindole-2-carboxylate) are often prodrug candidates due to enhanced membrane permeability . The acetoxy group in the target compound could serve a similar role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.